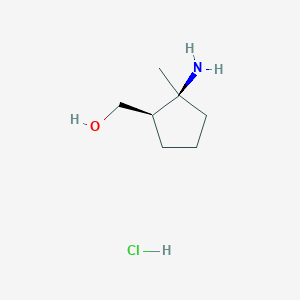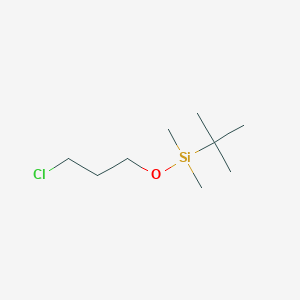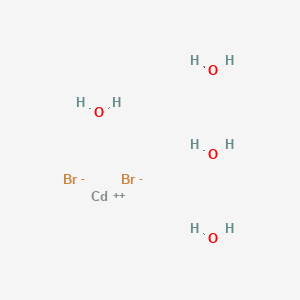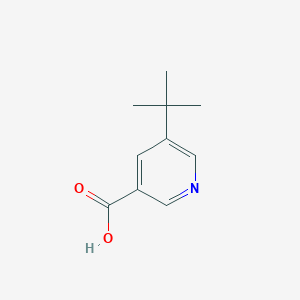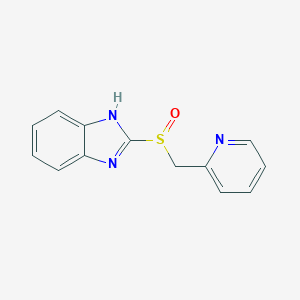
Timoprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Timoprazole is a chemical compound that belongs to the family of benzimidazole derivatives. It has been widely studied for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
作用機序
The exact mechanism of action of Timoprazole is not fully understood. However, it is believed to work by inhibiting the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. This results in a decrease in the acidity of the stomach and helps to alleviate the symptoms of gastrointestinal disorders.
生化学的および生理学的効果
Timoprazole has been shown to have several biochemical and physiological effects. It reduces the production of gastric acid, which helps to protect the gastric mucosa from damage caused by acid. It also inhibits the growth of Helicobacter pylori, a bacterium that is associated with the development of gastric ulcers and GERD. Additionally, Timoprazole has been shown to have anti-inflammatory effects, which may help to alleviate the symptoms of gastrointestinal disorders.
実験室実験の利点と制限
One of the main advantages of Timoprazole for lab experiments is its ability to inhibit the proton pump in the parietal cells of the stomach. This makes it a useful tool for studying the role of gastric acid in various gastrointestinal disorders. However, one limitation of Timoprazole is that it can be difficult to obtain pure Timoprazole for use in lab experiments.
将来の方向性
There are several future directions for the study of Timoprazole. One area of research is the development of new and improved synthesis methods for Timoprazole. Another area of research is the investigation of the potential therapeutic applications of Timoprazole in other diseases, such as inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of Timoprazole and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, Timoprazole is a chemical compound that has been widely studied for its potential therapeutic applications in various gastrointestinal disorders. It works by inhibiting the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. Timoprazole has several biochemical and physiological effects, including anti-inflammatory effects and the ability to inhibit the growth of Helicobacter pylori. While there are some limitations to its use in lab experiments, Timoprazole remains an important tool for studying the role of gastric acid in various diseases.
合成法
The synthesis of Timoprazole involves the reaction of 2-mercaptobenzimidazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatographic techniques to obtain pure Timoprazole.
科学的研究の応用
Timoprazole has been studied for its potential therapeutic applications in various gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD). It has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of Helicobacter pylori infection.
特性
CAS番号 |
57237-97-5 |
|---|---|
製品名 |
Timoprazole |
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16) |
InChIキー |
HBDKFZNDMVLSHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |
同義語 |
Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



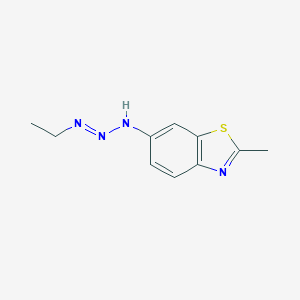
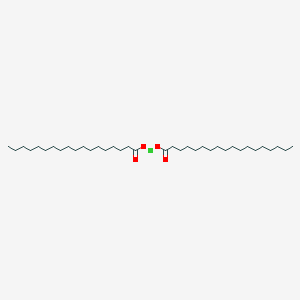
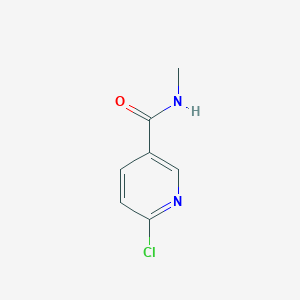
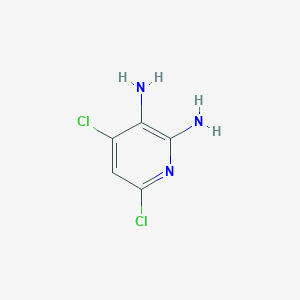
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)
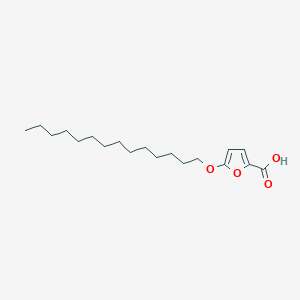
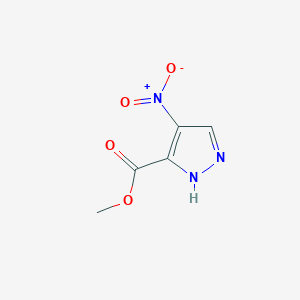
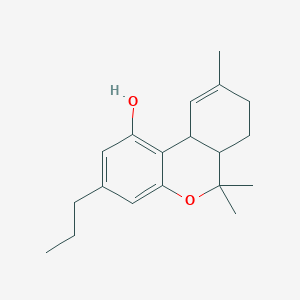
![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
